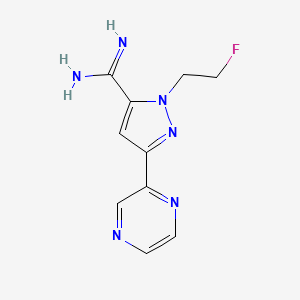

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Description

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a pyrazole-based compound featuring a 2-fluoroethyl substituent at the 1-position and a pyrazin-2-yl group at the 3-position.

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN6/c11-1-4-17-9(10(12)13)5-7(16-17)8-6-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHNRYBEDQPUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a compound with significant biological activity, particularly in the context of pharmacological applications. This article examines its biological properties, mechanisms of action, and potential therapeutic uses based on available research and case studies.

- Chemical Formula : C8H9FN4

- Molecular Weight : 182.18 g/mol

- IUPAC Name : this compound

The compound primarily acts as an inhibitor of specific enzymes and receptors involved in various biological pathways. Research indicates that it may exhibit activity against certain kinases and phosphodiesterases, which are critical in regulating cellular signaling and inflammation.

Inhibitory Effects

- Kinase Inhibition : Studies have shown that compounds similar to this compound can inhibit kinases such as SYK (spleen tyrosine kinase). This inhibition can lead to reduced inflammatory responses, making it a candidate for treating autoimmune diseases .

- Phosphodiesterase Inhibition : Compounds in the pyrazole family have demonstrated the ability to inhibit phosphodiesterase-4 (PDE4), which plays a role in inflammatory processes. This inhibition can alleviate symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 12.5 µg/mL against several strains .

Study 1: SYK Inhibition

A study focused on the synthesis of substituted pyrazoles showed that compounds like this compound significantly inhibited SYK activity in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 2: PDE4 Inhibition

In an investigation involving PDE4 inhibitors, a related compound demonstrated IC50 values of approximately 140 nM in enzyme assays, indicating strong inhibitory potential. This suggests that this compound may similarly affect PDE4 activity, contributing to its anti-inflammatory effects .

Comparative Analysis of Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound A | SYK | 50 | Anti-inflammatory |

| Compound B | PDE4 | 140 | Anti-asthmatic |

| This compound | SYK/PDE4 | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the pyrazole ring enhances the compound's ability to interact with biological targets such as kinases and enzymes involved in cancer progression .

Anti-inflammatory Properties

Another notable application is in the development of anti-inflammatory agents. Pyrazole derivatives have been shown to modulate inflammatory pathways effectively. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation in animal models .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Agrochemical Applications

Pest Control

In agrochemistry, this compound has potential as a pesticide. Its structural analogs have been tested for efficacy against agricultural pests, showing effective results in controlling pest populations while minimizing harm to beneficial insects .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

In a research article focused on anti-inflammatory agents, a pyrazole derivative was found to significantly reduce inflammation markers in a murine model. The study highlighted the compound's ability to inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines .

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer | Journal of Medicinal Chemistry |

| Anti-inflammatory | Journal of Medicinal Chemistry | |

| Agrochemistry | Pest control | Patent RU2600739C2 |

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group (CF₃) in the analog is electron-withdrawing, likely increasing metabolic stability but reducing solubility compared to the pyrazine variant.

- Thiophene substitution introduces sulfur, which may alter electronic properties and π-stacking interactions but lacks hydrogen-bond acceptors.

Physicochemical Properties

Hypothetical comparisons based on substituent effects:

Notes:

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves:

- Formation of the pyrazole ring system, often via 1,3-dipolar cycloaddition or condensation reactions.

- Functionalization at the N1 position with a 2-fluoroethyl group.

- Introduction of the pyrazin-2-yl substituent at the C3 position.

- Conversion of a precursor group (e.g., nitrile or ester) at the 5-position of pyrazole to the carboximidamide group.

Synthesis of Pyrazole Core

Detailed Experimental Data and Conditions

The following table summarizes key experimental conditions and yields from reported syntheses relevant to pyrazole carboximidamide derivatives, which can be adapted for the target compound:

| Step | Reagents / Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation with 2-fluoroethyl halide | Pyrazole intermediate + 2-fluoroethyl bromide + N-ethyl-N,N-diisopropylamine | Acetonitrile | 60–65 °C | 2 h | ~87% | Formation of 1-(2-fluoroethyl)pyrazole |

| Carboximidamide formation | Pyrazole nitrile + Ammonia or pyrazole-1-carboximidamide hydrochloride + base | DMF or Acetonitrile | 20–62 °C | 2–96 h | 76–87% | Use of diisopropylethylamine base; prolonged reaction times for complete conversion |

| Purification | Recrystallization | Isopropanol/water (3:1) or similar | Ambient | — | — | Final product isolated as white solid |

Example Experimental Procedure:

A solution of pyrazole-1-carboximidamide hydrochloride (1.00 equiv) and diisopropylethylamine (2.87 equiv) in acetonitrile was stirred at 62 °C for 2 hours, resulting in precipitation of the desired product. The mixture was cooled, filtered, and washed with acetonitrile and methyl tert-butyl ether to afford the compound in 87% yield as a white solid.

Research Findings and Observations

Reaction Efficiency: The use of non-nucleophilic bases such as diisopropylethylamine is critical for high yields and selectivity in alkylation and amidination steps, preventing side reactions and decomposition.

Solvent Effects: Polar aprotic solvents like acetonitrile and DMF facilitate nucleophilic substitutions and amidination reactions by stabilizing charged intermediates and enhancing reagent solubility.

Temperature and Time: Moderate heating (around 60 °C) accelerates alkylation, while amidination may require longer reaction times (up to 96 hours) at ambient temperature for complete conversion.

Purification: Recrystallization from isopropanol/water mixtures effectively purifies the final product, yielding a white crystalline solid with high purity.

Structural Characterization: Intermediates such as sydnones used in pyrazole synthesis have been characterized by NMR and X-ray crystallography, confirming the regioselectivity and integrity of fluorine substitution.

Summary Table of Preparation Method Parameters

| Parameter | Description / Value |

|---|---|

| Starting materials | Pyrazole derivatives, 2-fluoroethyl halides, pyrazole-1-carboximidamide hydrochloride |

| Key reagents | N-ethyl-N,N-diisopropylamine, ammonia, DMF, acetonitrile |

| Temperature range | 20 °C to 65 °C |

| Reaction time | 2 to 96 hours |

| Yields | 76% to 87% |

| Purification methods | Filtration, recrystallization (isopropanol/water) |

| Characterization tools | NMR spectroscopy, mass spectrometry, X-ray crystallography (for intermediates) |

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, and how can reaction yields be optimized?

Synthesis of this compound requires multi-step protocols, including cyclization, fluorination, and amidine formation. Key steps involve:

- Pyrazole core formation : Use of 1,3-dipolar cycloaddition between nitrile imines and alkynes, as demonstrated in structurally analogous pyrazole derivatives .

- Fluoroethyl substitution : Nucleophilic substitution with 2-fluoroethyl bromide under anhydrous conditions to minimize hydrolysis .

- Amidine introduction : Reacting the carboxylic acid intermediate with ammonia or ammonium chloride in the presence of a coupling agent (e.g., EDC/HOBt) .

Optimization : Monitor reaction progress via HPLC or LC-MS to identify bottlenecks. Adjust stoichiometry of fluorinating agents (e.g., DAST) and optimize pH during amidine formation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluoroethyl group resonance at δ ~4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula, particularly for the amidine group (exact mass calculation critical due to nitrogen-rich structure) .

- X-ray Crystallography : Resolve ambiguity in regiochemistry of pyrazine and pyrazole substituents, as shown in related pyrazole-carboxamide structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrazine and fluoroethyl moieties?

- Comparative analogs : Syntize derivatives with (a) pyrazine replaced by pyridine or benzene rings and (b) fluoroethyl replaced by methyl or hydroxyethyl groups.

- Assay selection : Test against enzymatic targets (e.g., kinases, GTPases) using fluorescence polarization or SPR to quantify binding affinity .

- Computational modeling : Perform docking studies with PyRx or AutoDock to correlate substituent positions with binding pocket interactions .

Data interpretation : Prioritize substituents that enhance hydrogen bonding (pyrazine’s nitrogen atoms) and lipophilicity (fluoroethyl’s electronegativity) .

Q. What experimental strategies address discrepancies in reported biological activity data for similar pyrazole-carboximidamide derivatives?

- Standardize assays : Use isogenic cell lines and control for batch-to-batch variability in compound solubility (e.g., DMSO concentration ≤0.1%) .

- Metabolic stability : Assess hepatic microsomal stability to identify if fluoroethyl degradation (e.g., defluorination) impacts activity .

- Orthogonal validation : Combine in vitro enzymatic assays with phenotypic screening (e.g., cytotoxicity in cancer cell lines) to confirm target specificity .

Q. How can computational methods predict the compound’s stability under physiological conditions?

- Degradation pathways : Use DFT calculations (Gaussian 09) to model hydrolysis of the fluoroethyl group and amidine moiety under acidic/basic conditions .

- pKa prediction : Tools like MarvinSketch estimate protonation states of the pyrazine nitrogen and amidine group, informing pH-dependent stability .

- Molecular dynamics : Simulate interactions with water molecules to identify vulnerable bonds (e.g., amidine C=N) .

Q. What methodologies are recommended for identifying off-target interactions in complex biological systems?

- Chemical proteomics : Employ affinity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map downstream gene expression changes .

- SPR-based screens : Test against a panel of structurally related receptors/enzymes to assess selectivity .

Q. How should researchers design experiments to resolve contradictions between in silico predictions and empirical data?

- Iterative refinement : Re-run docking simulations with crystallographic data of target proteins to improve force field parameters .

- Free-energy perturbation (FEP) : Calculate binding free energy differences between predicted and observed binding modes .

- Experimental validation : Synthesize top-scoring virtual hits and test activity to validate or refute computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.